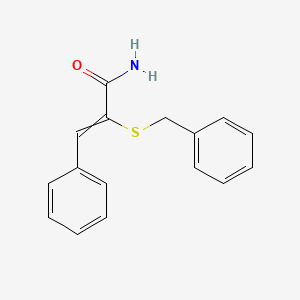![molecular formula C10H15N5O5 B13784790 diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate CAS No. 67049-89-2](/img/structure/B13784790.png)
diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diaminomethylidene group and a dimethylcarbamoyloxy group attached to a phenyl ring, with an azanium ion and nitrate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate typically involves multiple steps. One common method includes the reaction of 2-(dimethylcarbamoyloxy)aniline with a suitable nitrating agent under controlled conditions to introduce the nitrate group. The reaction conditions often require careful temperature control and the use of solvents such as acetonitrile or dichloromethane to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the phenyl and nitrate groups.
N-(diaminomethylidene)-2-[(dimethylcarbamoyl)oxy]anilinium nitrate: Similar but with variations in the positioning of functional groups.
Uniqueness: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67049-89-2 |
|---|---|
Molekularformel |
C10H15N5O5 |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate |
InChI |
InChI=1S/C10H14N4O2.NO3/c1-14(2)10(15)16-8-6-4-3-5-7(8)13-9(11)12;2-1(3)4/h3-6H,1-2H3,(H4,11,12,13);/q;-1/p+1 |
InChI-Schlüssel |
BUQHWDWTHMTIJR-UHFFFAOYSA-O |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC=C1[NH+]=C(N)N.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


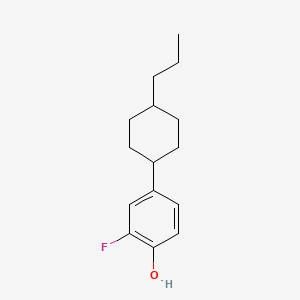
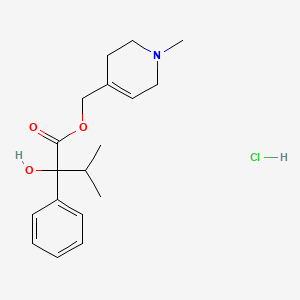
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
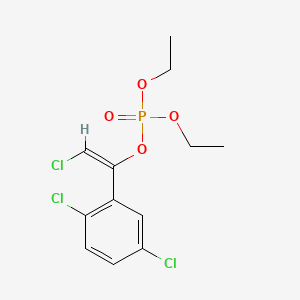
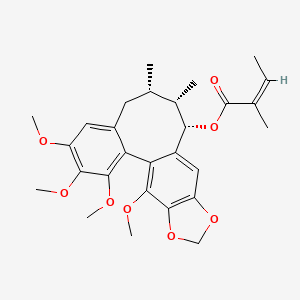

![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
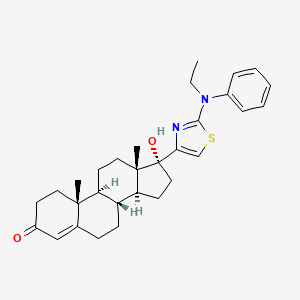
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
